molecular formula C9H7NOS3 B12612875 5-(Phenoxymethyl)-3H-1,2,4-dithiazole-3-thione CAS No. 918504-03-7

5-(Phenoxymethyl)-3H-1,2,4-dithiazole-3-thione

Cat. No.: B12612875
CAS No.: 918504-03-7
M. Wt: 241.4 g/mol
InChI Key: VXEWCSMCZTZYAA-UHFFFAOYSA-N
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Description

5-(Phenoxymethyl)-3H-1,2,4-dithiazole-3-thione: is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Phenoxymethyl)-3H-1,2,4-dithiazole-3-thione typically involves the reaction of phenoxymethyl halides with dithiazole derivatives under controlled conditions. One common method utilizes triglycidyl isocyanurate and phenol derivatives to achieve the desired product . The reaction is generally carried out in the presence of a base and at elevated temperatures to facilitate the formation of the dithiazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: 5-(Phenoxymethyl)-3H-1,2,4-dithiazole-3-thione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol group.

    Substitution: The phenoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted dithiazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, 5-(Phenoxymethyl)-3H-1,2,4-dithiazole-3-thione is used as a building block for the synthesis of more complex molecules

Biology: This compound has been studied for its potential biological activities, including antimicrobial and antifungal properties. Its ability to interact with biological molecules makes it a candidate for drug development and other biomedical applications.

Medicine: Research has explored the use of this compound in developing new therapeutic agents. Its unique chemical properties may allow for the design of drugs with improved efficacy and reduced side effects.

Industry: In industry, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of 5-(Phenoxymethyl)-3H-1,2,4-dithiazole-3-thione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Uniqueness: 5-(Phenoxymethyl)-3H-1,2,4-dithiazole-3-thione is unique due to its specific dithiazole ring structure and the presence of the phenoxymethyl group. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

918504-03-7

Molecular Formula

C9H7NOS3

Molecular Weight

241.4 g/mol

IUPAC Name

5-(phenoxymethyl)-1,2,4-dithiazole-3-thione

InChI

InChI=1S/C9H7NOS3/c12-9-10-8(13-14-9)6-11-7-4-2-1-3-5-7/h1-5H,6H2

InChI Key

VXEWCSMCZTZYAA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OCC2=NC(=S)SS2

Origin of Product

United States

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